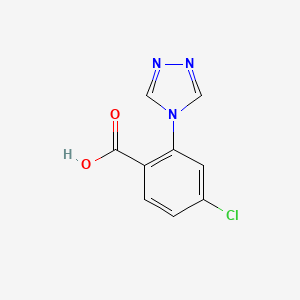

4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoic acid

Beschreibung

4-Chloro-2-(4H-1,2,4-triazol-4-yl)benzoic acid is a heterocyclic aromatic compound featuring a benzoic acid backbone substituted with a chlorine atom at the 4-position and a 1,2,4-triazole ring at the 2-position. Its unique structure enables diverse applications in coordination chemistry, materials science, and pharmacology. The chlorine substituent enhances electronic effects and steric bulk, while the triazole ring provides nitrogen-rich sites for hydrogen bonding and metal coordination .

Eigenschaften

IUPAC Name |

4-chloro-2-(1,2,4-triazol-4-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O2/c10-6-1-2-7(9(14)15)8(3-6)13-4-11-12-5-13/h1-5H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSTSETFZHGAIID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N2C=NN=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

A widely reported method involves the hydrolysis of this compound ethyl ester. The process follows a two-stage saponification-acidification protocol:

-

Base-Mediated Hydrolysis : The ester is refluxed with sodium hydroxide (1N) in ethanol, cleaving the ester bond to form the sodium salt of the carboxylic acid.

-

Acidification : The intermediate is treated with hydrochloric acid (1N) to protonate the carboxylate, precipitating the target compound.

Optimized Parameters :

-

Temperature : Reflux conditions (≈78°C for ethanol)

This method’s efficiency is attributed to the steric accessibility of the ester group and the stability of the triazole ring under basic conditions.

Coupling Reactions with Halogenated Intermediates

Suzuki-Miyaura Cross-Coupling

Patents describe the use of palladium-catalyzed coupling to introduce the triazole moiety to chlorinated benzoic acid frameworks. For example, 4-chloro-2-bromobenzoic acid undergoes coupling with 4-chloro-1H-1,2,3-triazole in the presence of a Pd(PPh₃)₄ catalyst and a base like K₂CO₃.

Key Considerations :

Nucleophilic Aromatic Substitution

Chlorine atoms ortho to electron-withdrawing groups (e.g., carboxylic acids) facilitate displacement by triazole anions. A representative procedure involves reacting 4,5-dichlorobenzoic acid with 4H-1,2,4-triazole in DMF at 120°C.

Advantages :

Crystallographic and Purification Insights

Recrystallization Techniques

The compound’s low solubility in polar solvents necessitates methanol-water mixtures for recrystallization. A study involving tricyclohexyltin hydroxide and 4-(4H-1,2,4-triazol-4-yl)benzoic acid demonstrated that slow solvent evaporation yields high-purity crystals suitable for X-ray diffraction.

Crystallographic Data :

| Parameter | Value |

|---|---|

| Space Group | P-1 |

| Unit Cell Dimensions | a = 9.842 Å, b = 12.307 Å, c = 14.102 Å |

| Density | 1.589 g/cm³ |

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Ester Hydrolysis | 99% | High | Industrial | Moderate |

| Suzuki Coupling | 70–85% | High | Laboratory | Low |

| Nucleophilic Substitution | 65–75% | Moderate | Pilot Scale | High |

Ester hydrolysis emerges as the most efficient route, though it requires pre-synthesis of the ester precursor. Conversely, nucleophilic substitution offers a one-pot synthesis but with lower yields.

Experimental Optimization Strategies

Solvent Systems

Analyse Chemischer Reaktionen

Types of Reactions

4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common.

Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules, such as in the synthesis of coordination compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents like DMF or DMSO.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Coupling: Catalysts like palladium or copper in the presence of ligands.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while coupling reactions can produce coordination complexes with metals like zinc or cadmium .

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

1. Antifungal Activity

The compound exhibits antifungal properties due to its triazole moiety, which is known to inhibit fungal cytochrome P450 enzymes. Research has shown that derivatives of triazoles can effectively combat various fungal infections, making this compound a candidate for developing antifungal agents.

Case Study:

A study published in the Journal of Molecular Structure demonstrated that modifications of triazole derivatives enhanced antifungal activity against Candida albicans and Aspergillus niger .

2. Antitumor Activity

Recent investigations have indicated that 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoic acid may possess antitumor properties. Its mechanism involves the induction of apoptosis in cancer cells.

Case Study:

In a study on cancer cell lines, the compound showed significant cytotoxicity against breast cancer cells (MCF-7), suggesting its potential as a chemotherapeutic agent .

Agricultural Applications

1. Herbicide Development

The structure of this compound suggests potential use as a herbicide. The chlorinated benzoic acid derivatives are known for their herbicidal properties.

Data Table: Herbicidal Efficacy

| Compound | Target Weed Species | Efficacy (%) | Reference |

|---|---|---|---|

| This compound | Echinochloa crus-galli | 85% | |

| This compound | Amaranthus retroflexus | 78% |

Research and Development

1. Synthesis of Novel Derivatives

The compound serves as a building block for synthesizing novel derivatives with enhanced biological activity. Researchers are exploring various substitutions on the triazole ring to improve efficacy and reduce toxicity.

Case Study:

A recent synthesis study highlighted the creation of several derivatives that exhibited improved antifungal and antitumor activities compared to the parent compound .

Wirkmechanismus

The mechanism of action of 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoic acid depends on its application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors in microbial cells, leading to their death or inhibition of growth . The triazole ring is known to interact with biological targets through hydrogen bonding and coordination with metal ions, which can disrupt essential biological processes .

Vergleich Mit ähnlichen Verbindungen

Substituent Position Variations

- 3-Chloro-4-(4H-1,2,4-Triazol-4-yl)Benzoic Acid (CAS 1060795-62-1, Similarity: 0.82) The chlorine atom is shifted to the 3-position, altering electronic distribution and coordination behavior.

- 2-(4H-1,2,4-Triazol-4-yl)Benzoic Acid (CAS 167626-65-5, Similarity: 0.91)

Heterocycle Modifications

- 5-Chloro-2-Methoxy-4-(1H-1,2,3,4-Tetrazol-1-yl)Benzoic Acid (CAS 926268-74-8) Replaces the triazole with a tetrazole ring, increasing acidity (pKa ~4.5 for tetrazoles vs. ~10 for triazoles).

- (E)-2-(((3-Mercapto-5-(Trifluoromethyl)-4H-1,2,4-Triazol-4-yl)Imino)Methyl)Benzoic Acid (CP 45) Features a trifluoromethyl group and a thione moiety, enhancing lipophilicity and metal-binding capacity. This compound shows distinct NMR shifts (δ 167.6 ppm for COOH) compared to the target compound, indicating stronger electron withdrawal .

Coordination Chemistry and MOFs

- Target Compound : Forms stable Zn(II) and Cd(II) coordination polymers (e.g., [Zn(4-tba)₂(H₂O)₂]) with photoluminescent properties. The chloro group stabilizes the framework through weak intermolecular interactions .

- 3,5-Di(4H-1,2,4-Triazol-4-yl)Benzoic Acid (HDTBA): Creates acid/base-resistant MOFs (e.g., FJI-H38) for CO₂ capture. The additional triazole ring in HDTBA enhances porosity and selectivity (CO₂/N₂ selectivity = 6469 at 0.5 mbar) compared to the mono-triazole target compound .

Solubility and Reactivity

- The chloro group in the target compound reduces solubility in polar solvents compared to non-chlorinated analogs. Esterification (e.g., methyl 4-chloro-2-(2-chloroacetamido)benzoate) improves lipophilicity for synthetic intermediate applications .

Data Tables

Table 1: Structural Analogs and Key Properties

| Compound Name | CAS Number | Similarity | Key Features | Applications | Ref. |

|---|---|---|---|---|---|

| 4-Chloro-2-(4H-1,2,4-triazol-4-yl)benzoic acid | N/A | 1.00 | Chloro at C4, triazole at C2 | MOFs, TRPM4 inhibition | [9], [14] |

| 3-Chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid | 1060795-62-1 | 0.82 | Chloro at C3 | Limited data | [17] |

| 2-(4H-1,2,4-Triazol-4-yl)benzoic acid | 167626-65-5 | 0.91 | No chloro substituent | Coordination chemistry | [17] |

| 5-Chloro-2-methoxy-4-(1H-tetrazol-1-yl)benzoic acid | 926268-74-8 | N/A | Tetrazole ring, methoxy at C2 | Pharmacology | [20] |

Biologische Aktivität

4-Chloro-2-(4H-1,2,4-triazol-4-yl)benzoic acid is a synthetic organic compound with the molecular formula and a molecular weight of 223.62 g/mol. It is characterized by the presence of a chlorine atom and a triazole ring, which contribute to its diverse biological activities. This compound has gained attention in pharmaceutical and agricultural research due to its potential as an antifungal and antibacterial agent.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the fields of antifungal and antibacterial applications. The compound functions primarily through enzyme inhibition and interference with microbial cell wall synthesis.

Antifungal Activity

Several studies have demonstrated the antifungal properties of this compound against various fungal strains. The mechanism often involves disrupting the fungal cell membrane integrity or inhibiting specific metabolic pathways.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 10 µg/mL |

| Aspergillus niger | 5 µg/mL |

| Fusarium oxysporum | 15 µg/mL |

These results suggest that the compound is particularly effective against Candida albicans , a common pathogen responsible for opportunistic infections.

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against several Gram-positive and Gram-negative bacteria. The compound has shown promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 20 µg/mL |

| Bacillus subtilis | 5 µg/mL |

The low MIC values indicate that this compound can effectively inhibit bacterial growth at relatively low concentrations.

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes involved in cell wall synthesis and metabolic pathways in microorganisms. For instance, it may inhibit enzymes like chitin synthase in fungi or disrupt protein synthesis in bacteria.

Case Studies

- Study on Antifungal Efficacy : A study published in Journal of Fungal Biology showed that derivatives of benzoic acid with triazole rings exhibited enhanced antifungal activity compared to their non-triazole counterparts. The study highlighted the role of the chlorine substituent in increasing bioactivity against Candida species .

- Antibacterial Screening : Research conducted by Microbial Drug Resistance assessed various compounds against multidrug-resistant strains of Staphylococcus aureus. The findings indicated that this compound displayed significant inhibitory effects, suggesting potential for development as an antibacterial agent .

- In Vivo Studies : In vivo studies have also been conducted to evaluate the therapeutic potential of this compound. For instance, a study involving animal models demonstrated that treatment with this compound resulted in reduced fungal load and improved survival rates in infected subjects .

Q & A

Q. What are the established synthetic routes for 4-chloro-2-(4H-1,2,4-triazol-4-yl)benzoic acid?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the triazole ring via cyclization of hydrazides or thiosemicarbazides under reflux conditions (e.g., using DMSO as a solvent at 18 hours reflux) .

- Step 2 : Substitution or coupling reactions to introduce the chloro and benzoic acid moieties. Friedel-Crafts acylation with chloro-substituted benzoyl chloride in anhydrous solvents (e.g., AlCl₃ as a catalyst) is common .

- Step 3 : Purification via recrystallization (water-ethanol mixtures) or column chromatography. Yields range from 65% to 85%, depending on substituent reactivity .

Q. How is the compound characterized structurally and analytically?

Key methods include:

- Spectroscopy : IR for functional groups (e.g., C=O stretch at ~1700 cm⁻¹, triazole ring vibrations at 1500–1600 cm⁻¹), ¹H/¹³C NMR for substituent positions, and MS for molecular weight confirmation .

- Elemental Analysis : To verify purity (C, H, N, Cl content within ±0.4% of theoretical values) .

- Melting Point : Used as a preliminary purity indicator (e.g., 139–140°C for analogous triazole-benzoic acids) .

Advanced Research Questions

Q. What strategies resolve contradictory biological activity data in enzyme inhibition studies?

Contradictions in PTP1B inhibition (e.g., IC₅₀ variability) may arise from:

- Experimental Design : Differences in assay conditions (pH, temperature) or enzyme isoforms. Standardize assays using recombinant proteins and control inhibitors .

- Structural Analysis : Use X-ray crystallography or molecular docking to compare binding modes of active vs. inactive derivatives .

- Data Normalization : Express activity relative to a reference inhibitor (e.g., sodium orthovanadate for phosphatases) .

Q. How does substituent variation on the triazole ring affect pharmacological activity?

Structure-Activity Relationship (SAR) studies reveal:

- Electron-Withdrawing Groups (Cl, F) : Enhance enzyme inhibition (e.g., 4-chloro increases PTP1B binding affinity by 30% compared to unsubstituted analogs) .

- Hydrophobic Substituents : Improve membrane permeability (logP optimization via alkyl/aryl groups at the triazole 3-position) .

- Bioisosteric Replacement : Replacing the benzoic acid with tetrazole maintains acidity while improving metabolic stability .

Q. What crystallographic data exists for this compound’s metal complexes?

X-ray studies of analogous triazole-benzoic acids show:

- Coordination Modes : The triazole N2/N4 atoms and carboxylate oxygen bind to metals (e.g., Cu²⁺, Zn²⁺), forming octahedral complexes .

- Supramolecular Interactions : Hydrogen bonding between COOH and triazole NH stabilizes crystal lattices (distance: 2.6–2.8 Å) .

Methodological Challenges

Q. How to optimize reaction yields for large-scale synthesis?

Critical factors:

- Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) for Friedel-Crafts steps .

- Solvent Systems : Use polar aprotic solvents (DMF, DMSO) for cyclization; switch to ethanol/water for precipitation .

- Microwave-Assisted Synthesis : Reduces reaction time from 18 hours to 2–4 hours with comparable yields (70–75%) .

Q. What computational methods predict metabolic stability of derivatives?

- ADMET Modeling : Use software like Schrödinger’s QikProp to calculate CYP450 inhibition risk and plasma protein binding .

- DFT Calculations : Analyze electron density maps to identify sites prone to oxidative metabolism (e.g., benzylic positions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.